5-Methoxy-3,3-diphenyl-2-oxoindoline-1-acetohydroxamic acid
Description
N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
CAS No. |
72935-75-2 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C23H20N2O4/c1-29-18-12-13-20-19(14-18)23(16-8-4-2-5-9-16,17-10-6-3-7-11-17)22(27)25(20)15-21(26)24-28/h2-14,28H,15H2,1H3,(H,24,26) |
InChI Key |
WPKAPWYKGYLHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methoxy-2-oxo-3,3-diphenylindoline with N-hydroxyacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties . Additionally, in the industrial sector, this compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Hydroxy-2-(5-methoxy-2-oxo-3,3-diphenylindolin-1-yl)acetamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol While these compounds share a common indole scaffold, they differ in their functional groups and biological activities For instance, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-3-carbinol is known for its anticancer properties
Biological Activity
5-Methoxy-3,3-diphenyl-2-oxoindoline-1-acetohydroxamic acid (CAS 5771-75-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 388.42 g/mol. Its structure features an indoline core with hydroxamic acid functionality, which is often associated with biological activity against various targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Hydroxamic acids are known to inhibit metalloproteinases and other enzymes. This compound may exhibit similar inhibitory effects, impacting tumor progression and metastasis.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic applications in oncology.
Anticancer Activity
A study investigated the cytotoxic effects of this compound against several cancer cell lines. The results indicated that the compound exhibited significant activity against:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| HeLa (Cervical) | 8 |
| MCF7 (Breast) | 12 |
| HCT116 (Colorectal) | 9 |
These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis in cancer cells.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of hydroxamic acids can inhibit various kinases involved in cancer progression. The following table summarizes some kinase targets relevant to this compound:
| Kinase Target | Inhibition IC50 (µM) |
|---|---|
| GSK-3α/β | 0.022 |
| CDK1 | 0.18 |
| CDK2 | 0.7 |
| AMPK | 0.22 |
These results support the hypothesis that this compound may function as a multi-target inhibitor in cancer therapy.
Case Studies and Applications
Several case studies have highlighted the efficacy of hydroxamic acids in clinical settings:
- Breast Cancer Treatment : A clinical trial involving hydroxamic acid derivatives demonstrated improved outcomes in patients with advanced breast cancer, leading to further investigation into similar compounds like this compound.
- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
